molecular formula C12H17NO2 B13810905 1,2-Benzenediol,4-(1-methyl-3-piperidinyl)-

1,2-Benzenediol,4-(1-methyl-3-piperidinyl)-

Cat. No.: B13810905
M. Wt: 207.27 g/mol
InChI Key: UWXIEGJSOHTCPF-UHFFFAOYSA-N
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Description

1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- is an organic compound with the molecular formula C12H17NO2 It is a derivative of catechol, featuring a piperidine ring substituted at the 4-position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- typically involves the following steps:

    Starting Materials: Catechol (1,2-benzenediol) and 1-methyl-3-piperidine.

    Reaction: The piperidine derivative is introduced to the catechol under controlled conditions, often involving a catalyst to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification methods to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives with reduced aromaticity.

    Substitution: Various substituted catechols depending on the electrophile used.

Scientific Research Applications

1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as catechol-O-methyltransferase (COMT) and other proteins involved in metabolic pathways.

    Pathways: The compound may inhibit or modulate the activity of these enzymes, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcatechol: A simpler derivative of catechol with a methyl group at the 4-position.

    3,4-Dihydroxytoluene: Another catechol derivative with a methyl group at the 3-position.

    Homocatechol: A catechol derivative with different substitution patterns.

Uniqueness

1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other catechol derivatives

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-(1-methylpiperidin-3-yl)benzene-1,2-diol

InChI

InChI=1S/C12H17NO2/c1-13-6-2-3-10(8-13)9-4-5-11(14)12(15)7-9/h4-5,7,10,14-15H,2-3,6,8H2,1H3

InChI Key

UWXIEGJSOHTCPF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=CC(=C(C=C2)O)O

Origin of Product

United States

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